4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine
Description
4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 6, and a morpholine moiety connected via a methylene (-CH2-) bridge at position 2. This structural arrangement confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic and industrial applications.
Properties
IUPAC Name |
4-[(4-chloro-6-methylpyrimidin-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-8-6-9(11)13-10(12-8)7-14-2-4-15-5-3-14/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKQIAKCEMLVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN2CCOCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine typically involves the reaction of 4-chloro-6-methylpyrimidine with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize impurities. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while cross-coupling reactions can produce complex organic molecules.
Scientific Research Applications
4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-6-methylpyrimidin-2-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
4-(4-Chloro-6-methylpyrimidin-2-yl)morpholine (CAS 118121-82-7)
- Structural Difference : The morpholine ring is directly attached to the pyrimidine at position 2, lacking the methylene bridge present in the target compound.
- Similarity : 0.85 (based on structural similarity scores) .
- Direct attachment may enhance electronic effects on the pyrimidine ring, influencing reactivity in synthetic pathways.
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)
- Structural Difference : Contains two chlorine atoms at positions 4 and 6 of the pyrimidine, with a direct morpholine attachment at position 2.
- Applications : Widely used in pharmaceuticals and agrochemicals due to its reactivity as a dichlorinated intermediate .
- Key Contrast: The additional chlorine increases electrophilicity, making it more reactive in substitution reactions compared to the mono-chlorinated target compound .
4-(2-Chloropyrimidin-4-yl)morpholine (CAS 62968-37-0)
- Structural Difference : Chlorine at position 2 and morpholine at position 4 of the pyrimidine.
- Similarity : 0.60 .
- Pharmacological Relevance : Such positional isomerism often leads to divergent biological activities. For example, 2-chloro derivatives are common intermediates in kinase inhibitor syntheses .
Thieno[3,2-d]pyrimidine-Based Analogs
- Example: 4-[2-Chloro-6-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine (CAS 885618-54-2).
- Structural Difference: Replaces the pyrimidine core with a thienopyrimidine system, introducing a sulfur atom.
Quinoline and Phenyl Derivatives
- Example: 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine.
- Structural Difference: Features a quinoline core instead of pyrimidine.
Physicochemical Properties and Structure-Activity Relationships (SAR)
| Property | Target Compound | CAS 118121-82-7 | CAS 10397-13-4 |
|---|---|---|---|
| Chlorine Substitution | 4-Cl, 6-CH3 | 4-Cl, 6-CH3 | 4-Cl, 6-Cl |
| Morpholine Attachment | -CH2- linkage | Direct | Direct |
| Solubility | Moderate (polar groups) | Lower (rigid structure) | Low (high Cl content) |
| Bioavailability | Enhanced (flexible CH2 bridge) | Reduced | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
